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molecular formula C14H10BrFO B1338967 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS No. 88675-31-4

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Cat. No. B1338967
M. Wt: 293.13 g/mol
InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946479B2

Procedure details

Fluorobenzene (100 g, 1.04 mol) is taken in a clean and dry 4 necked RB flask equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube. The contents of the flask are cooled to 0° C. in an ice bath under a stream of N2 gas. 103 g (1.54 mol) of powdered aluminum chloride are added into the flask under stirring. The contents of the flask are further cooled to −10° C. by adding common salt to ice bath. Phenyl acetyl chloride (110.75 g, 1.43 mol) is placed in the pressure equalization funnel fitted to the flask and added drop wise manner in 2-2½ hours, while maintaining the temperature of the reaction between −10° to 0° C. After the addition the reaction is maintained for a further period of 2 hours between −10° to 0° C. In process sample of reaction mixture showed the area % of 1-(4-Fluorophenyl)-2-phenyl ethanone by HPLC as 99.02% and deoxy benzoin content as nil. The reaction mixture is then poured slowly into a mixture of ice (300 g), water (300 ml) and Conc.hydrochloric acid (30 ml) while maintain the temperature between −10 to 5° C. the contents are stirred for ½ hr at this temperature. The solid thus obtained is dissolved in methylene chloride (1.0 L) and separated the organic phase. The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride extract is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml). The methylene chloride extract is then transferred into a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 4 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine 109 g, 0.68 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (400 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×400 ml). The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 183 g (85.9%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
103 g
Type
reactant
Reaction Step Five
Quantity
110.75 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Nine
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Quantity
30 mL
Type
reactant
Reaction Step Ten
Quantity
109 g
Type
reactant
Reaction Step Eleven
Quantity
200 mL
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C1(CC(Cl)=O)C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=[O:37])[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:25][CH:24]=1.C1(C(CC2C=CC=CC=2)=O)C=CC=CC=1.Cl.[Br:54]Br.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O>[Br:54][CH:30]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[C:29]([C:26]1[CH:25]=[CH:24][C:23]([F:22])=[CH:28][CH:27]=1)=[O:37] |f:1.2.3.4,10.11.12|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
103 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
110.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Step Nine
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Eleven
Name
Quantity
109 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry 4 necked RB flask
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask are further cooled to −10° C.
ADDITION
Type
ADDITION
Details
by adding common salt to ice bath
CUSTOM
Type
CUSTOM
Details
fitted to the flask
ADDITION
Type
ADDITION
Details
added drop wise manner in 2-2½ hours
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between −10° to 0° C
ADDITION
Type
ADDITION
Details
After the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for a further period of 2 hours between −10° to 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
In process sample of reaction mixture
STIRRING
Type
STIRRING
Details
are stirred for ½ hr at this temperature
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
separated the organic phase
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
CUSTOM
Type
CUSTOM
Details
equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube
ADDITION
Type
ADDITION
Details
4 ml of a 30% hydrobromic acid in acetic acid is then added
CUSTOM
Type
CUSTOM
Details
is consumed instantly
CUSTOM
Type
CUSTOM
Details
as indicated by colouration of reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 19±1° C.
STIRRING
Type
STIRRING
Details
stirred for about lhr at 21.5±3.5° C
CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
STIRRING
Type
STIRRING
Details
The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
STIRRING
Type
STIRRING
Details
The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Methylene chloride is removed by distillation
CUSTOM
Type
CUSTOM
Details
the syrup thus obtained

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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